4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
CAS No.: 338421-58-2
Cat. No.: VC7104907
Molecular Formula: C11H13BrN4O2S2
Molecular Weight: 377.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338421-58-2 |
|---|---|
| Molecular Formula | C11H13BrN4O2S2 |
| Molecular Weight | 377.28 |
| IUPAC Name | 4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3 |
| Standard InChI Key | BERLINMVPFLBRW-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzenesulfonamide core substituted at the para position with a bromine atom. The sulfonamide nitrogen is linked via a methylene bridge to a 4-methyl-5-(methylsulfanyl)-1,2,4-triazole moiety. This architecture combines two pharmacophoric groups:
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Sulfonamide group: Known for hydrogen-bonding capabilities and enzyme inhibition potential .
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1,2,4-Triazole ring: Imparts metabolic stability and metal-coordinating properties.
IUPAC Name and Stereochemistry
The systematic IUPAC name—4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide—precisely defines its substituent positions. X-ray crystallographic data remain unavailable, but computational models suggest a planar triazole ring orthogonal to the benzene plane, stabilized by intramolecular van der Waals interactions.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves three principal stages:
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Triazole Formation: Cyclocondensation of methylhydrazine with thiocarbazic acid derivatives yields the 1,2,4-triazole core.
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Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with the triazole-methylamine intermediate.
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Methylsulfanyl Incorporation: Thioetherification using methyl disulfide under basic conditions.
Reaction yields for analogous compounds typically range from 45–68%, with purity >95% confirmed via HPLC .
Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrN₄O₂S₂ | High-resolution MS |
| Molecular Weight | 377.28 g/mol | Calculated |
| LogP (Octanol-Water) | 2.84 ± 0.12 | Computational |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Estimated |
| pKa (Sulfonamide NH) | 9.2–10.1 | Potentiometric |
The bromine atom (atomic radius 1.85 Å) introduces steric bulk and enhances halogen-bonding potential, critical for target engagement.
Biological Activity and Mechanism
Anticancer Prospects
Brominated sulfonamides exhibit:
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Cytotoxicity: IC₅₀ = 8.9–22.4 µM against MCF-7 (breast) and A549 (lung) cell lines.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 10 µM.
The methylsulfanyl group may enhance membrane permeability, as evidenced by Caco-2 apparent permeability (Papp) >5 × 10⁻⁶ cm/s in analogs.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Predicted human intestinal absorption >75% (QikProp).
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Metabolism: CYP3A4-mediated oxidation of the methylsulfanyl group to sulfoxide.
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Excretion: Renal clearance predominant (t₁/₂ = 4.7 h in rat models).
Toxicity Risks
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hERG Inhibition: IC₅₀ >30 µM, suggesting low cardiotoxicity risk.
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Ames Test: Negative for mutagenicity in TA98 and TA100 strains .
Comparative Analysis with Structural Analogs
The tert-butyl substitution in VC7586399 enhances hydrophobic interactions but reduces aqueous solubility (0.03 mg/mL).
Research Gaps and Future Directions
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